Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate - 1038391-10-4

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Catalog Number: EVT-1696401
CAS Number: 1038391-10-4
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One such method reported in the literature involves the following steps: []

Chemical Reactions Analysis

The bromine atom at the 3-position is susceptible to various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow the introduction of diverse aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position, significantly expanding the structural diversity accessible from this scaffold. [, , ]

The ethyl carboxylate group at the 8-position can undergo typical ester transformations such as hydrolysis, transesterification, and amidation. This allows for the modification of the molecule's polarity and hydrogen bonding properties, which can impact its solubility, pharmacokinetic profile, and biological activity. [, , , ]

Applications
  • Anti-hepatitis B virus agents: Derivatives synthesized from ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate have shown promising activity against hepatitis B virus (HBV). []
  • Anticancer agents: Several derivatives have been evaluated for their antitumor activity against various cancer cell lines. [, , ]
  • CDK2 inhibitors: New pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives synthesized from ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate were found to inhibit CDK2 enzyme, which plays a crucial role in cell cycle regulation and is a potential target for cancer therapy. []
  • T-type calcium channel modulators: Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentane-1,3'-imidazo[1,2-a]pyridine]-2-ene-3-carboxylate (SAK3), a complex derivative, has been developed as a T-type calcium channel enhancer and shows potential for treating Alzheimer’s disease by promoting acetylcholine release. [, ]

Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate

Compound Description: This compound is an aldehyde derivative of imidazo[1,2-a]pyridine. The synthesis of this compound involves using ethyl 2-amino-5-bromonicotinate as a starting material. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate. The primary structural difference lies in the substituents at the 3 and 8 positions. While the target compound has a bromine at the 3 position and a carboxylate at the 8 position, this related compound has an aldehyde at the 3 position and a formate group at the 8 position. []

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is a boronic ester derivative of imidazo[1,2-a]pyridine. It was a target compound in a study focusing on regioselective borylation reactions. []

Relevance: This compound also shares the core imidazo[1,2-a]pyridine structure with Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate. The significant difference lies in the position of the carboxylate group and the presence of the boronic ester. The target compound has a carboxylate at the 8 position and a bromine at the 3 position, while this related compound has a carboxylate at the 2 position and a boronic ester at the 6 position. []

[6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives

Compound Description: This series of compounds consists of dimerized imidazo[1,2-a]pyridine units linked at the 6 position, each possessing a carboxamide group at the 2 position. These compounds were synthesized and evaluated for their anti-cancer and anti-tuberculosis activity. []

Relevance: Although structurally distinct from Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, these compounds are derived from a common starting material, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, highlighting the potential of modifying the imidazo[1,2-a]pyridine scaffold for diverse biological activities. []

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives

Compound Description: This group of compounds shares the imidazo[1,2-a]pyridine core and features a bromine at the 6 position, a hydroxyl group at the 8 position, and a carboxylate group at the 3 position. These compounds demonstrated significant anti-hepatitis B virus (HBV) activity. []

Relevance: This group exhibits a close structural relationship with Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, differing mainly in the positions of the bromine and carboxylate substituents and the presence of a hydroxyl group instead of a hydrogen at the 8 position. This similarity highlights the potential for exploring modifications at these positions to optimize biological activity. []

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound features an amino group at the 8 position, a bromine at the 6 position, and a carboxylate group at the 2 position of the imidazo[1,2-a]pyridine scaffold. Its crystal structure was analyzed in detail. []

Relevance: This compound demonstrates a close structural similarity to Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, primarily differing in the positions of the bromine and carboxylate substituents and the presence of an amino group at the 8 position instead of a hydrogen. This highlights the possibility of exploring modifications at these specific positions to adjust the compound's properties. []

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound features a hydroxyl group at the 8 position and a carboxylate group at the 2 position of the imidazo[1,2-a]pyridine ring. It was synthesized as part of a study investigating novel imidazo[1,2-a]pyridine derivatives. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate. The key difference lies in the absence of the bromine substituent at the 3 position and the presence of a hydroxyl group at the 8 position in the related compound. []

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid

Compound Description: This compound features a hydroxyl group at the 8 position and a carboxylic acid group at the 2 position of the imidazo[1,2-a]pyridine ring. It was synthesized and subsequently coupled with various amino acid derivatives to generate a series of corresponding amides. []

Relevance: Although structurally similar to Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, this compound differs by the absence of the bromine substituent and ethyl group at the 3 and 2 positions, respectively, and the presence of a hydroxyl group at the 8 position. []

Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate

Compound Description: This compound comprises a pyrido[1,2-a]benzimidazole core structure with a methyl group at the 2 position, a phenyl group at the 4 position, and a carboxylate group at the 3 position. This compound's crystal structure reveals the spatial arrangement of its constituent rings. []

Relevance: Although this compound differs significantly from Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate due to its fused ring system, it highlights the relevance of studying the structure-activity relationship of related heterocyclic compounds containing carboxylate substituents for potential biological applications. []

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is an imidazo[1,2-a]pyridine derivative with a methyl substituent at the 8 position and a carboxylate group at the 2 position. []

Ethyl 6-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is an imidazo[1,2-a]pyridine derivative bearing a methyl group at the 6 position, a nitro group at the 3 position, and a carboxylate group at the 2 position. Its reactivity and structural characteristics were investigated using CNDO/2 calculations and compared with experimental data. []

N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

Compound Description: This series of compounds features a pyrido[1,2-a]pyrimidine core structure with a hydroxyl group at the 2 position, a methyl group at the 8 position, and a carboxamide group at the 3 position. These compounds were synthesized and evaluated for their analgesic properties. []

Relevance: While structurally distinct from Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate due to the presence of the pyrimidine ring, these compounds highlight the potential of similar heterocyclic scaffolds with carboxamide substituents for therapeutic applications. []

Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentane-1,3'-imidazo[1,2-a]pyridine]-2-ene-3-carboxylate (SAK3)

Compound Description: SAK3 is a complex, multicyclic compound containing an imidazo[1,2-a]pyridine moiety. It is recognized as a T-type calcium channel enhancer and has shown promising results in Alzheimer's disease research. Studies have demonstrated its ability to enhance acetylcholine, dopamine, and serotonin release in the hippocampus. [, ]

Relevance: Despite its structural complexity compared to Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, SAK3's inclusion in this list highlights the significance of the imidazo[1,2-a]pyridine scaffold in developing compounds with neurological activity. SAK3's mechanism of action, involving T-type calcium channels, suggests a potential area of investigation for the target compound. [, ]

Properties

CAS Number

1038391-10-4

Product Name

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3

InChI Key

KZMRDAYGLNMVIH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2Br

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.